molecular formula C6H9FN2 B577846 3-Fluoropiperidine-3-carbonitrile CAS No. 1265323-71-4

3-Fluoropiperidine-3-carbonitrile

Cat. No. B577846
M. Wt: 128.15
InChI Key: IJVZNKHRRHEQRW-UHFFFAOYSA-N
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Description

3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Physical And Chemical Properties Analysis

3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Understanding the conformational behavior of fluorinated compounds would allow for expansion of the current molecular design toolbox . In order to facilitate drug discovery efforts, a systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy . Computational investigations reveal that, in addition to established delocalization forces such as charge–dipole interactions and hyperconjugation, solvation and solvent polarity play a major role .

This work codifies a new design principle for conformationally rigid molecular scaffolds . The introduction of fluorine atoms into molecules and materials across many fields of academic and industrial research is now commonplace, owing to their unique properties and effects .

Safety And Hazards

3-Fluoropiperidine-3-carbonitrile is classified as a dangerous substance. Precautionary measures include avoiding eye and skin contact . More detailed safety data would be available in the compound’s Material Safety Data Sheet .

Future Directions

Fluorinated compounds like 3-Fluoropiperidine-3-carbonitrile have potential applications in various fields, including medicinal chemistry and agriculture . Their unique properties make them valuable for the development of new pharmaceuticals and agrochemicals .

properties

IUPAC Name

3-fluoropiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVZNKHRRHEQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropiperidine-3-carbonitrile

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 3-cyano-3-(trimethylsilyloxy)piperidine-1-carboxylate (300 mg, 1.005 mmol) in DCM (10 mL) was added [bis(2-methoxyethyl)amino]sulfur trifluoride (0.222 mL, 1.206 mmol). The reaction mixture was stirred for 2 hours at room temperature. TLC (1:1 EtAOc/hexanes) shows a new higher Rf spot when stained with KMnO4 and no starting material. The reaction mixture was diluted with DCM (10 mL) and washed with H2O. The organic layer was dried with MgSO4, filtered, and concentrated. Solids were purified on a silica gel cartridge using a 0-100% gradient of EtOAc/hexanes, concentrated, and then treated with TFA/DCM for 1 hour. Solvent was removed in vacuo and the solids were dried to give 201 mg of 3-fluoropiperidine-3-carbonitrile as a TFA salt. 1H NMR (400 MHz, chloroform-d) δ ppm 3.82-4.01 (1H, m), 3.68(1H, br. s.), 3.45-3.61 (1H, m), 3.37(1H, br. s.), 2.06-2.31 (2H, m), 1.79-1.94(1H, m), 1.63-1.76 (1H, m); 19F NMR (400 MHz, chloroform-d) δ ppm −157.4 (alpha-F); −156.5 (TFA).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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